Cas no 1342502-41-3 (2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine)
![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine structure](https://ja.kuujia.com/scimg/cas/1342502-41-3x500.png)
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine 化学的及び物理的性質
名前と識別子
-
- 2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
- BC4582085
- Z1474026677
- 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
-
- インチ: 1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3
- InChIKey: WWTFYKCTCDKRFT-UHFFFAOYSA-N
- ほほえんだ: N1(C2C3=NN=CN3C=CN=2)CCNCC1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 248
- トポロジー分子極性表面積: 58.4
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14043-500MG |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 95% | 500MG |
¥ 2,864.00 | 2023-04-03 | |
Enamine | EN300-112877-2.5g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 2.5g |
$1931.0 | 2023-10-26 | |
TRC | B488043-100mg |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 100mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-112877-0.25g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 0.25g |
$487.0 | 2023-10-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14043-100MG |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 95% | 100MG |
¥ 1,075.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14043-10G |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 95% | 10g |
¥ 21,450.00 | 2023-04-03 | |
1PlusChem | 1P01A1RD-500mg |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 500mg |
$1012.00 | 2023-12-22 | |
1PlusChem | 1P01A1RD-5g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 5g |
$3595.00 | 2023-12-22 | |
Enamine | EN300-112877-5g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 5g |
$2858.0 | 2023-10-26 | |
1PlusChem | 1P01A1RD-1g |
2-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine |
1342502-41-3 | 92% | 1g |
$1281.00 | 2023-12-22 |
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazineに関する追加情報
Recent Advances in the Study of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS: 1342502-41-3)
The compound 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS: 1342502-41-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a triazolopyrazine core linked to a methylpiperazine moiety, has been explored for its role as a key intermediate or active pharmaceutical ingredient (API) in drug discovery programs. Recent studies have focused on its synthesis, pharmacological properties, and potential applications in treating various diseases.
One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have identified 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine as a promising scaffold for designing selective kinase inhibitors. Its unique structural features allow for high-affinity binding to specific kinase targets, making it a valuable tool for both basic research and drug development.
In addition to its role in kinase inhibition, recent studies have explored the compound's potential in central nervous system (CNS) disorders. The triazolopyrazine core is known to interact with neurotransmitter receptors, and modifications to the piperazine moiety have been shown to influence its pharmacokinetic properties. Preliminary in vitro and in vivo studies suggest that derivatives of this compound may exhibit anxiolytic or antipsychotic effects, opening new avenues for treating mental health conditions.
The synthesis of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has also been optimized in recent years. Novel synthetic routes have been developed to improve yield and purity, addressing challenges associated with scalability and cost-effectiveness. These advancements are particularly important for industrial applications, where large-scale production of high-quality API is essential. Furthermore, the compound's stability under various conditions has been characterized, providing valuable insights for formulation development.
Despite these promising developments, challenges remain in fully understanding the compound's mechanism of action and optimizing its therapeutic potential. Ongoing research aims to elucidate its interactions with biological targets at the molecular level and to explore its structure-activity relationships (SAR) in greater detail. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS: 1342502-41-3) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Its applications in kinase inhibition and CNS disorders, coupled with advancements in synthesis and characterization, highlight its potential as a valuable tool for drug discovery. Future research will likely focus on expanding its therapeutic applications and addressing remaining challenges in its development.
1342502-41-3 (2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine) 関連製品
- 1803858-48-1(3-Bromo-1-(3,5-diethylphenyl)propan-2-one)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)
- 1556705-85-1(3-(thiolan-3-yl)methylpyrrolidine)
- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)
- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)
